3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been associated with improved cognitive function and has led to the compound being studied as a potential therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine have been studied in various in vitro and in vivo models. It has been found to have anticancer properties and has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which has led to improved cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its ability to inhibit the activity of certain enzymes and its potential applications in various scientific fields. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine. One direction is to further study its potential as a therapeutic agent for Alzheimer's disease. Another direction is to investigate its potential as a therapeutic agent for other neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its synthesis method to produce higher yields of the compound.
Synthesis Methods
The synthesis method of 3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-chlorophenyl hydrazine with 2-cyanopyridine in the presence of triethylorthoformate and acetic anhydride. The resulting product is then reacted with hydrazine hydrate and sodium hydroxide to obtain the final product. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been tested in vitro against various cancer cell lines. It has also been studied as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
3-(4-chlorophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6/c15-11-4-2-10(3-5-11)14-18-17-12-6-7-13(19-21(12)14)20-9-1-8-16-20/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBXVLFEHBIRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6429098 |
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